1H-benzimidazol-2-ylmethyl 1-ethyl-1H-benzimidazol-2-yl sulfide
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Overview
Description
1H-1,3-BENZIMIDAZOL-2-YLMETHYL (1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL) SULFIDE is a complex organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,3-BENZIMIDAZOL-2-YLMETHYL (1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL) SULFIDE typically involves the following steps:
Formation of Benzimidazole Rings: The benzimidazole rings are synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Sulfide Linkage Formation: The two benzimidazole units are then linked via a sulfide bond. This can be achieved by reacting the benzimidazole derivatives with a suitable sulfur donor, such as thiourea, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance the reaction rate.
Temperature Control: Maintaining optimal temperatures to prevent decomposition of intermediates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H-1,3-BENZIMIDAZOL-2-YLMETHYL (1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL) SULFIDE undergoes various chemical reactions, including:
Oxidation: The sulfide linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or disulfides under reducing conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzimidazole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Thiols and Disulfides: Formed through reduction.
Functionalized Benzimidazoles: Formed through substitution reactions.
Scientific Research Applications
1H-1,3-BENZIMIDAZOL-2-YLMETHYL (1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL) SULFIDE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Studies: Used in studies to understand enzyme inhibition and receptor binding.
Material Science: Explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 1H-1,3-BENZIMIDAZOL-2-YLMETHYL (1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL) SULFIDE involves:
Molecular Targets: Binding to specific enzymes or receptors, inhibiting their activity.
Pathways: Interfering with cellular pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 1H-1,3-BENZIMIDAZOL-2-YLMETHYL (1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL) SULFIDE
- 1H-1,3-BENZIMIDAZOL-2-YLMETHYL (1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL) SULFIDE
Uniqueness
1H-1,3-BENZIMIDAZOL-2-YLMETHYL (1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL) SULFIDE is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C17H16N4S |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-1-ethylbenzimidazole |
InChI |
InChI=1S/C17H16N4S/c1-2-21-15-10-6-5-9-14(15)20-17(21)22-11-16-18-12-7-3-4-8-13(12)19-16/h3-10H,2,11H2,1H3,(H,18,19) |
InChI Key |
KBTUTUFNNRULAD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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